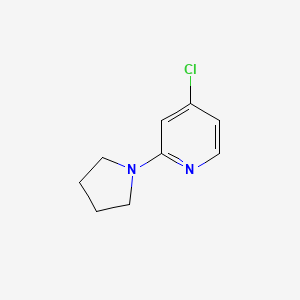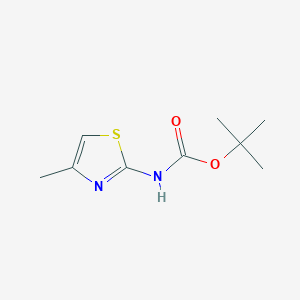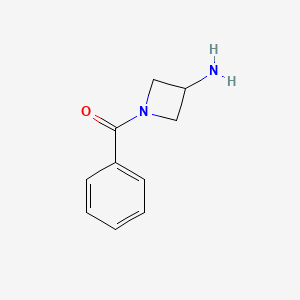
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (EEDB) is an organic compound commonly used in scientific research. It is a colorless, crystalline solid that has a melting point of 65-69°C and is soluble in water, ethanol, and other organic solvents. EEDB is a versatile compound, as it can be used in a variety of applications, including synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the compound's potential in creating diverse chemical structures through carbene insertion reactions (Honey et al., 2012).
- The stereoselective synthesis of cyclobutene derivatives from ethyl 4-aryl-2,4-dioxobutanoates through a Wittig reaction indicates the compound's utility in constructing complex cyclic structures, leading to highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Antioxidant and Biological Activities
- The investigation of antioxidant properties of new 4-hydroxycoumarin derivatives, including compounds structurally related to ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate, showcased the potential for these compounds to act as effective scavengers in free radical systems (Stanchev et al., 2009).
Enzymatic Reduction and Biocatalysis
- The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system demonstrated the feasibility of using microbial reductases for producing chiral intermediates, suggesting the potential application of related compounds in biocatalysis (Shimizu et al., 1990).
Corrosion Inhibition
- Quantum chemical calculations on quinoxalines derivatives, including those similar to this compound, as corrosion inhibitors for copper in nitric acid media, were consistent with experimental data, showcasing the compound's relevance in materials science (Zarrouk et al., 2014).
Properties
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13-8-6-5-7-10(13)11(15)9-12(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIOUKZWQKBEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)
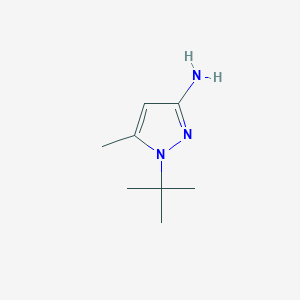
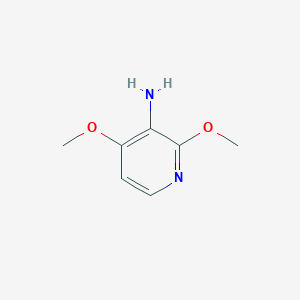
![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)

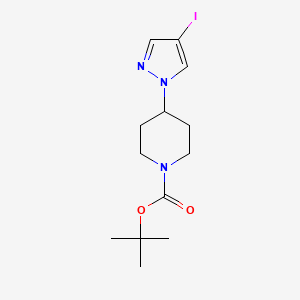
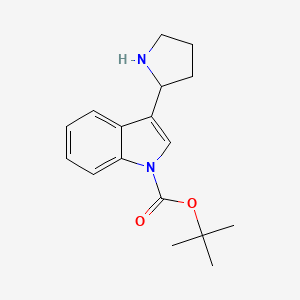
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)

